molecular formula C5H10O3 B184259 3-Hydroxy-2,2-dimethylpropanoic acid CAS No. 4835-90-9

3-Hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B184259
CAS No.: 4835-90-9
M. Wt: 118.13 g/mol
InChI Key: RDFQSFOGKVZWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a carboxylic acid with a hydroxyl group attached to the third carbon atom and two methyl groups attached to the second carbon atom. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .

Mechanism of Action

Target of Action

It has been found that derivatives of this compound show affinity to the heat shock proteins trap1 . These proteins play a crucial role in cellular processes such as protein folding and protection against stress.

Mode of Action

Its derivatives have been shown to inhibit the proliferation of colon cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that inhibit cell proliferation.

Result of Action

Its derivatives have been shown to selectively inhibit the proliferation of colon cancer cells , suggesting that it may have potential therapeutic applications in cancer treatment.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include esters, amides, and other derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxy-2,2-dimethylpropanoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as histone deacetylase inhibitors (HDACIs), which are promising agents in cancer therapy. A study reported the synthesis of several derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating excellent antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 to 11 μM, outperforming standard drugs like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of Hydroxypivalic Acid Derivatives

CompoundIC50 (μM)Comparison DrugIC50 (μM)
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate0.69 - 11Doxorubicin2.29

These findings highlight the potential of this compound and its derivatives in developing new anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized primarily in the production of coatings and polymers. According to data from the U.S. Environmental Protection Agency, approximately 55% of its use is in automotive coatings, with additional applications in general industrial coatings (43%) and graphic arts (2%) .

Table 2: Industrial Uses of this compound

Application AreaPercentage Use
Automotive Coatings55%
General Industrial Coatings43%
Graphic Arts2%

The compound functions as a monomer in polymer synthesis and is integral to the formulation of binding agents and coatings such as coil and powder coatings .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, including catalytic reactions involving isobutylaldehyde and formaldehyde. A notable method involves using a catalyst that allows for mild reaction conditions and high selectivity for the desired product .

Case Study: Synthesis Methodology

The following steps outline a typical synthesis process:

  • Combine isobutylaldehyde and formaldehyde in a reactor.
  • Introduce a suitable catalyst (e.g., DBU).
  • Maintain the reaction at controlled temperatures to facilitate conversion.
  • Isolate the product through simple post-treatment processes.

This method showcases the efficiency and effectiveness of synthesizing hydroxypivalic acid while minimizing catalyst consumption.

Environmental and Safety Considerations

While utilizing this compound in industrial applications, safety measures must be observed due to its low volatility and potential exposure routes primarily through dermal contact or inhalation during manufacturing processes . It is crucial to implement proper handling guidelines to mitigate risks associated with chemical exposure.

Biological Activity

3-Hydroxy-2,2-dimethylpropanoic acid (HDMPA) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to a propanoic acid backbone. The synthesis of derivatives of this compound has been explored extensively to enhance its biological properties.

Recent studies have focused on the modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to create various derivatives that exhibit potent activity against cancer cells. For instance, a series of 24 compounds were synthesized and tested for their antiproliferative effects on colon cancer cells (HCT-116) and normal cells (HEK-293) .

Research indicates that HDMPA derivatives may act through specific signaling pathways, particularly involving heat shock proteins such as HSP90 and TRAP1. These proteins play crucial roles in cellular stress responses and are implicated in cancer cell survival. The most active compounds from the synthesized series demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a targeted therapeutic potential .

Antiproliferative Effects

The antiproliferative activity was quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. The results from various studies are summarized in the table below:

CompoundIC50 (mg/mL)Selectivity
7a0.12High
7g0.12High
7d0.81Moderate

These findings indicate that compounds 7a and 7g exhibit the highest inhibitory activity against HCT-116 cells, with IC50 values significantly lower than those observed for standard chemotherapeutics such as doxorubicin .

Apoptotic Activity

Further analysis revealed that treatment with these compounds led to nuclear disintegration in cancerous cells, as evidenced by DAPI staining. This suggests that HDMPA derivatives not only inhibit proliferation but also induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of HDMPA derivatives in cancer therapy:

  • Colon Cancer Study : A study involving the application of synthesized HDMPA derivatives showed promising results in inhibiting tumor growth in colon cancer models. The compounds were administered at varying concentrations, confirming their potential as selective anticancer agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cell cycle regulation and apoptosis. Results indicated strong interactions with cyclin-dependent kinases (CDKs), suggesting a mechanism for their anticancer effects .

Toxicological Considerations

While exploring the biological activity of HDMPA, it is essential to consider its safety profile. Toxicological assessments have indicated that the compound exhibits low acute toxicity in mammalian models, with an LD50 value reported at approximately 8000 mg/kg . This suggests a favorable safety margin for potential therapeutic applications.

Properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,3-6)4(7)8/h6H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFQSFOGKVZWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063616
Record name 3-Hydroxy-2,2-dimethylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4835-90-9
Record name Hydroxypivalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4835-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2,2-dimethylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004835909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4835-90-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-hydroxy-2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-2,2-dimethylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypivalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2,2-DIMETHYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJP2CXK56P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,2-dimethylpropanoic acid
Reactant of Route 2
3-Hydroxy-2,2-dimethylpropanoic acid
Reactant of Route 3
3-Hydroxy-2,2-dimethylpropanoic acid
Reactant of Route 4
3-Hydroxy-2,2-dimethylpropanoic acid
Reactant of Route 5
3-Hydroxy-2,2-dimethylpropanoic acid
Reactant of Route 6
3-Hydroxy-2,2-dimethylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.